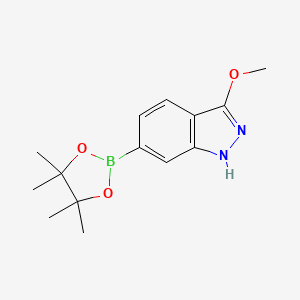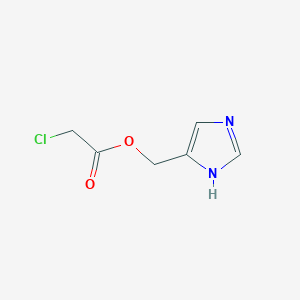
(1H-Imidazol-4-yl)methyl 2-chloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-Imidazol-4-yl)methyl 2-chloroacetate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Imidazol-4-yl)methyl 2-chloroacetate typically involves the reaction of imidazole derivatives with chloroacetic acid or its derivatives. One common method is the esterification of (1H-Imidazol-4-yl)methanol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1H-Imidazol-4-yl)methyl 2-chloroacetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be hydrolyzed to yield (1H-Imidazol-4-yl)methanol and chloroacetic acid.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction, with acids like hydrochloric acid or bases like sodium hydroxide being commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as (1H-Imidazol-4-yl)methyl azide, (1H-Imidazol-4-yl)methyl thiocyanate, or (1H-Imidazol-4-yl)methyl methoxide.
Hydrolysis: The major products are (1H-Imidazol-4-yl)methanol and chloroacetic acid.
Aplicaciones Científicas De Investigación
(1H-Imidazol-4-yl)methyl 2-chloroacetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involving imidazole moieties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and agrochemicals.
Biological Studies: The compound can be used to study enzyme mechanisms and protein-ligand interactions due to its imidazole ring, which is a common motif in biological systems.
Industrial Applications: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (1H-Imidazol-4-yl)methyl 2-chloroacetate involves its interaction with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing catalytic activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
(1H-Imidazol-4-yl)methyl acetate: Similar structure but lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
(1H-Imidazol-4-yl)methyl 2-bromoacetate: Similar structure but with a bromine atom instead of chlorine, which can affect the reactivity and selectivity of chemical reactions.
(1H-Imidazol-4-yl)methyl 2-iodoacetate: Similar structure but with an iodine atom, which can further influence the compound’s reactivity.
Uniqueness
(1H-Imidazol-4-yl)methyl 2-chloroacetate is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. The presence of the chlorine atom makes it a versatile intermediate for the synthesis of various derivatives, which can be tailored for specific applications in medicinal chemistry and industrial processes.
Propiedades
Fórmula molecular |
C6H7ClN2O2 |
|---|---|
Peso molecular |
174.58 g/mol |
Nombre IUPAC |
1H-imidazol-5-ylmethyl 2-chloroacetate |
InChI |
InChI=1S/C6H7ClN2O2/c7-1-6(10)11-3-5-2-8-4-9-5/h2,4H,1,3H2,(H,8,9) |
Clave InChI |
OCHKDCBBUWOJTP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC=N1)COC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


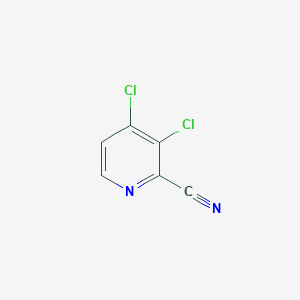
![1-([1,2,4]Triazolo[1,5-a]pyridin-5-yl)ethan-1-one](/img/structure/B12822320.png)
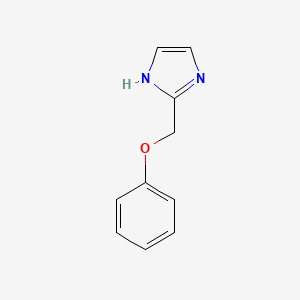
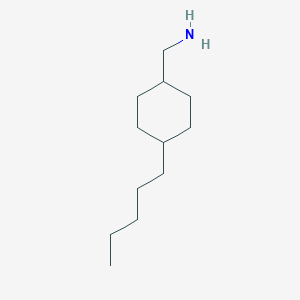
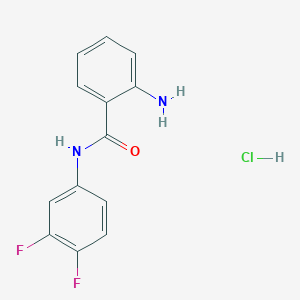
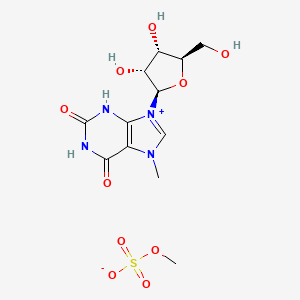
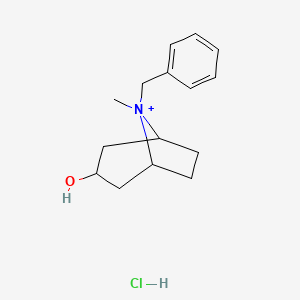
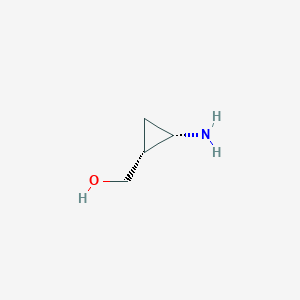
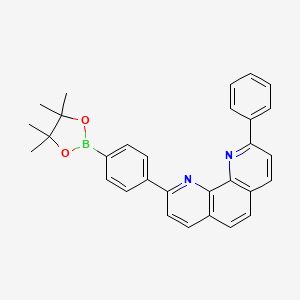
![2-((5'-Phenyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile](/img/structure/B12822364.png)
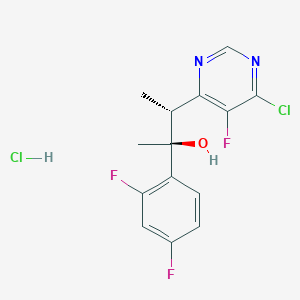
![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate](/img/structure/B12822375.png)
